molecular formula C22H17Cl2NO B4763624 (2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide

(2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide

Cat. No.: B4763624
M. Wt: 382.3 g/mol
InChI Key: GTMMJMLFXFHASN-WYMLVPIESA-N
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Description

(2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a conjugated system with a double bond in the 2E configuration, a dichlorophenyl group, and a diphenylmethyl group

Properties

IUPAC Name

(E)-N-benzhydryl-3-(3,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO/c23-19-13-11-16(15-20(19)24)12-14-21(26)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H,(H,25,26)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMMJMLFXFHASN-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and diphenylmethanamine.

    Formation of Intermediate: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with diphenylmethanamine to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl rings.

    Reduction: Reduction reactions may target the double bond in the prop-2-enamide moiety.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Reduced products may include saturated amides.

    Substitution: Substituted products may include derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science: It can be studied for its electronic properties and potential use in organic electronics.

Biology and Medicine

    Pharmacology: The compound may be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.

    Biochemistry: It can be used in studies to understand enzyme interactions and inhibition.

Industry

    Polymer Science: The compound may be used as a monomer or additive in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dichlorophenyl)-N-(phenylmethyl)prop-2-enamide: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.

    (2E)-3-(3,4-dichlorophenyl)-N-(methyl)prop-2-enamide: Similar structure but with a methyl group instead of a diphenylmethyl group.

Uniqueness

The presence of the diphenylmethyl group in (2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide may confer unique electronic and steric properties, potentially affecting its reactivity and interactions with other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide
Reactant of Route 2
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(2E)-3-(3,4-dichlorophenyl)-N-(diphenylmethyl)prop-2-enamide

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